(2S,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (2S,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid Atrasentan is a member of pyrrolidines.
Atrasentan is a substance that is being studied in the treatment of cancer. It belongs to the family of drugs called endothelin-1 protein receptor antagonists. It is a novel, selective endothelin A receptor antagonist (SERA).
A pyrrolidine and benzodioxole derivative that acts a RECEPTOR, ENDOTHELIN A antagonist. It has therapeutic potential as an antineoplastic agent and for the treatment of DIABETIC NEPHROPATHIES.
Brand Name: Vulcanchem
CAS No.: 173937-91-2
VCID: VC0519722
InChI: InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1
SMILES: CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4
Molecular Formula: C29H38N2O6
Molecular Weight: 510.6 g/mol

(2S,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

CAS No.: 173937-91-2

Inhibitors

VCID: VC0519722

Molecular Formula: C29H38N2O6

Molecular Weight: 510.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(2S,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid - 173937-91-2

CAS No. 173937-91-2
Product Name (2S,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Molecular Formula C29H38N2O6
Molecular Weight 510.6 g/mol
IUPAC Name (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1
Standard InChIKey MOTJMGVDPWRKOC-XTBZXYEFSA-N
Isomeric SMILES CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4
SMILES CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4
Canonical SMILES CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4
Appearance Solid powder
Description Atrasentan is a member of pyrrolidines.
Atrasentan is a substance that is being studied in the treatment of cancer. It belongs to the family of drugs called endothelin-1 protein receptor antagonists. It is a novel, selective endothelin A receptor antagonist (SERA).
A pyrrolidine and benzodioxole derivative that acts a RECEPTOR, ENDOTHELIN A antagonist. It has therapeutic potential as an antineoplastic agent and for the treatment of DIABETIC NEPHROPATHIES.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (11C)ABT-627
2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-1-(((dibutylamino)carbonyl)methyl)pyrrolidine-3-carboxylic acid
A 127722
A 127722.5
A 147627
A-127722
A-127722.5
A-147627
A127722
A127722.5
A147627
ABT 627
ABT-627
ABT627
atrasentan
Atrasentan Hydrochloride
Xinlay
Reference 1: Unger JM, Griffin K, Donaldson GW, Baranowski KM, Good MJ, Reburiano E, Hussain M, Monk PJ, Van Veldhuizen PJ, Carducci MA, Higano CS, Lara PN, Tangen CM, Quinn DI, Wade JL, Iii, Vogelzang NJ, Thompson IM, Jr, Moinpour CM. Patient-reported outcomes for patients with metastatic castration-resistant prostate cancer receiving docetaxel and Atrasentan versus docetaxel and placebo in a randomized phase III clinical trial (SWOG S0421). J Patient Rep Outcomes. 2018 Jun 13;2:27. doi: 10.1186/s41687-018-0054-5. eCollection 2017. PubMed PMID: 29951640; PubMed Central PMCID: PMC5997724.
2: Spires D, Poudel B, Shields CA, Pennington A, Fizer B, Taylor L, McPherson KC, Cornelius DC, Williams JM. Prevention of the progression of renal injury in diabetic rodent models with pre-existing renal disease with chronic endothelin A receptor blockade. Am J Physiol Renal Physiol. 2018 May 30. doi: 10.1152/ajprenal.00182.2018. [Epub ahead of print] PubMed PMID: 29846112.
3: Wang Y, Zhang H, Shen W, He P, Zhou Z. Effectiveness and tolerability of targeted drugs for the treatment of metastatic castration-resistant prostate cancer: a network meta-analysis of randomized controlled trials. J Cancer Res Clin Oncol. 2018 Sep;144(9):1751-1768. doi: 10.1007/s00432-018-2664-y. Epub 2018 May 24. Review. PubMed PMID: 29797220.
4: Burnier M. Update on Endothelin Receptor Antagonists in Hypertension. Curr Hypertens Rep. 2018 May 19;20(6):51. doi: 10.1007/s11906-018-0848-0. Review. PubMed PMID: 29779164.
5: Panchapakesan U, Pollock C. Drug repurposing in kidney disease. Kidney Int. 2018 Jul;94(1):40-48. doi: 10.1016/j.kint.2017.12.026. Epub 2018 Apr 6. Review. PubMed PMID: 29628139.
6: Kang WL, Xu GS. Corrigendum: Atrasentan increased the expression of klotho by mediating miR-199b-5p and prevented renal tubular injury in diabetic nephropathy. Sci Rep. 2018 Apr 6;8:46965. doi: 10.1038/srep46965. PubMed PMID: 29623952; PubMed Central PMCID: PMC5887050.
7: Heerspink HJL, Andress DL, Bakris G, Brennan JJ, Correa-Rotter R, Hou FF, Kitzman DW, Kohan D, Makino H, McMurray J, Perkovic V, Tobe S, Wigderson M, Yi T, Parving HH, de Zeeuw D. Baseline characteristics and enrichment results from the SONAR trial. Diabetes Obes Metab. 2018 Aug;20(8):1829-1835. doi: 10.1111/dom.13315. Epub 2018 May 1. PubMed PMID: 29604160; PubMed Central PMCID: PMC6055730.
8: Koomen JV, Stevens J, Mostafa NM, Parving HH, de Zeeuw D, Heerspink HJL. Determining the optimal dose of atrasentan by evaluating the exposure-response relationships of albuminuria and bodyweight. Diabetes Obes Metab. 2018 Aug;20(8):2019-2022. doi: 10.1111/dom.13312. Epub 2018 May 1. PubMed PMID: 29603851; PubMed Central PMCID: PMC6055665.
9: Heerspink HJL, Andress DL, Bakris G, Brennan JJ, Correa-Rotter R, Dey J, Hou FF, Kitzman DW, Kohan D, Makino H, McMurray J, Perkovic V, Tobe S, Wigderson M, Parving HH, de Zeeuw D. Rationale and protocol of the Study Of diabetic Nephropathy with AtRasentan (SONAR) trial: A clinical trial design novel to diabetic nephropathy. Diabetes Obes Metab. 2018 Jun;20(6):1369-1376. doi: 10.1111/dom.13245. Epub 2018 Mar 9. PubMed PMID: 29405626; PubMed Central PMCID: PMC5969254.
10: Coelho SC, Berillo O, Caillon A, Ouerd S, Fraulob-Aquino JC, Barhoumi T, Offermanns S, Paradis P, Schiffrin EL. Three-Month Endothelial Human Endothelin-1 Overexpression Causes Blood Pressure Elevation and Vascular and Kidney Injury. Hypertension. 2018 Jan;71(1):208-216. doi: 10.1161/HYPERTENSIONAHA.117.09925. Epub 2017 Nov 13. PubMed PMID: 29133362.
11: Webb DJ, Coll B, Heerspink HJL, Andress D, Pritchett Y, Brennan JJ, Houser M, Correa-Rotter R, Kohan D, Makino H, Perkovic V, Remuzzi G, Tobe SW, Toto R, Busch R, Pergola P, Parving HH, de Zeeuw D. Longitudinal Assessment of the Effect of Atrasentan on Thoracic Bioimpedance in Diabetic Nephropathy: A Randomized, Double-Blind, Placebo-Controlled Trial. Drugs R D. 2017 Sep;17(3):441-448. doi: 10.1007/s40268-017-0201-0. PubMed PMID: 28831752; PubMed Central PMCID: PMC5629141.
12: Lin CW, Mostafa NM, L Andress D, J Brennan J, Klein CE, Awni WM. Relationship Between Atrasentan Concentrations and Urinary Albumin to Creatinine Ratio in Western and Japanese Patients With Diabetic Nephropathy. Clin Ther. 2018 Feb;40(2):242-251. doi: 10.1016/j.clinthera.2017.07.011. Epub 2017 Jul 27. PubMed PMID: 28756065.
13: Sonpavde G, Pond GR, Plets M, Tangen CM, Hussain MHA, Lara PN Jr, Goldkorn A, Garzotto MG, Mack PC, Higano CS, Vogelzang NJ, Thompson IM Jr, Twardowski PW, Van Veldhuizen PJ Jr, Agarwal N, Carducci MA, Monk JP, Quinn DI. Validation of the Association of RECIST Changes With Survival in Men With Metastatic Castration-Resistant Prostate Cancer Treated on SWOG Study S0421. Clin Genitourin Cancer. 2017 Dec;15(6):635-641. doi: 10.1016/j.clgc.2017.05.014. Epub 2017 May 10. PubMed PMID: 28579151; PubMed Central PMCID: PMC5734863.
14: Gibbens J, Morris R, Bowles T, Spencer SK, Wallace K. Dysregulation of the Fas/FasL system in an experimental animal model of HELLP syndrome. Pregnancy Hypertens. 2017 Apr;8:26-30. doi: 10.1016/j.preghy.2017.02.004. Epub 2017 Feb 24. PubMed PMID: 28501275; PubMed Central PMCID: PMC5433259.
15: Egido J, Rojas-Rivera J, Mas S, Ruiz-Ortega M, Sanz AB, Gonzalez Parra E, Gomez-Guerrero C. Atrasentan for the treatment of diabetic nephropathy. Expert Opin Investig Drugs. 2017 Jun;26(6):741-750. doi: 10.1080/13543784.2017.1325872. Review. PubMed PMID: 28468519.
16: Sedláková L, Čertíková Chábová V, Doleželová Š, Škaroupková P, Kopkan L, Husková Z, Červenková L, Kikerlová S, Vaněčková I, Sadowski J, Kompanowska-Jezierska E, Kujal P, Kramer HJ, Červenka L. Renin-angiotensin system blockade alone or combined with ET(A) receptor blockade: effects on the course of chronic kidney disease in 5/6 nephrectomized Ren-2 transgenic hypertensive rats. Clin Exp Hypertens. 2017;39(2):183-195. doi: 10.1080/10641963.2016.1235184. Epub 2017 Mar 1. PubMed PMID: 28287881.
17: Pena MJ, de Zeeuw D, Andress D, Brennan JJ, Correa-Rotter R, Coll B, Kohan DE, Makino H, Perkovic V, Remuzzi G, Tobe SW, Toto R, Parving HH, Sharma S, Corringham T, Sharma K, Heerspink HJL. The effects of atrasentan on urinary metabolites in patients with type 2 diabetes and nephropathy. Diabetes Obes Metab. 2017 May;19(5):749-753. doi: 10.1111/dom.12864. Epub 2017 Feb 22. PubMed PMID: 28019071.
18: Larivière R, Gauthier-Bastien A, Ung RV, St-Hilaire J, Mac-Way F, Richard DE, Agharazii M. Endothelin type A receptor blockade reduces vascular calcification and inflammation in rats with chronic kidney disease. J Hypertens. 2017 Feb;35(2):376-384. doi: 10.1097/HJH.0000000000001161. PubMed PMID: 28005706.
19: Petrykiv SI, de Zeeuw D, Persson F, Rossing P, Gansevoort RT, Laverman GD, Heerspink HJL. Variability in response to albuminuria-lowering drugs: true or random? Br J Clin Pharmacol. 2017 Jun;83(6):1197-1204. doi: 10.1111/bcp.13217. Epub 2017 Feb 1. PubMed PMID: 28002889; PubMed Central PMCID: PMC5427237.
20: Lee TM, Chang NC, Lin SZ. Inhibition of infarction-induced sympathetic innervation with endothelin receptor antagonism via a PI3K/GSK-3β-dependent pathway. Lab Invest. 2017 Mar;97(3):243-255. doi: 10.1038/labinvest.2016.138. Epub 2016 Dec 19. PubMed PMID: 27991911.
PubChem Compound 159594
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator